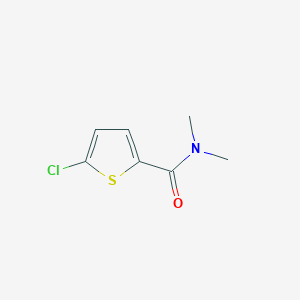

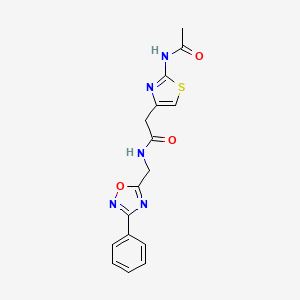

2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide, also known as 2-CN-3-MPA, is a compound with a wide range of applications in the scientific field. It is a useful tool for researchers as it has a variety of properties, such as its ability to act as a catalyst or as a ligand. It has been used in many areas of research, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Optical Properties and Molecular Interactions

- Mechanofluorochromic Properties : 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide is studied for its distinct optical properties influenced by face-to-face stacking mode. These properties are attributed to phase transformations affecting fluorescence and molecular interactions (Song et al., 2015).

Pharmacological Properties

- Immunomodulating Activity : Certain derivatives of 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide have been synthesized and found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice (Doria et al., 1991).

Chemical Synthesis and Modification

- Corrosion Inhibition : Acrylamide derivatives, related to 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide, have been synthesized and characterized for their effectiveness as corrosion inhibitors in nitric acid solutions (Abu-Rayyan et al., 2022).

- Synthesis Processes : The compound and its related derivatives have been synthesized through various processes, including palladium-catalyzed cyanation and cyclization reactions, demonstrating diverse chemical synthesis pathways (Kubota & Rice, 1998).

Material Science Applications

- Nonlinear Optical Properties : Studies on single crystals related to 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide reveal significant nonlinear optical properties, useful in material science applications (Nakatani et al., 1992).

Thermodynamic Properties

- Thermodynamic Analysis : Investigations on derivatives of 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide have led to the determination of their thermodynamic properties in various organic solvents, highlighting their solubility and enthalpy of mixing (Sobechko et al., 2017).

properties

IUPAC Name |

2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-6-3-4-9-17(13)20-18(21)15(12-19)10-14-7-5-8-16(11-14)22-2/h3-9,11,15H,10H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTILYXCXACEXLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2354448.png)

![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)

![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354459.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354460.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/no-structure.png)